molecular formula C8H11NOS B11914795 (R)-3-(Thiophen-2-yl)morpholine

(R)-3-(Thiophen-2-yl)morpholine

Cat. No.: B11914795
M. Wt: 169.25 g/mol
InChI Key: DTCRMVMDRUMUHQ-SSDOTTSWSA-N
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Description

®-3-(Thiophen-2-yl)morpholine is an organic compound that features a morpholine ring substituted with a thiophene group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(Thiophen-2-yl)morpholine typically involves the reaction of thiophene-2-carboxylic acid with morpholine under specific conditions. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond between the carboxylic acid and the morpholine ring. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of ®-3-(Thiophen-2-yl)morpholine may involve more scalable and cost-effective methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

®-3-(Thiophen-2-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiophene ring or the morpholine ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) can be employed.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Reduced thiophene derivatives.

    Substitution: Halogenated or alkylated thiophene derivatives.

Scientific Research Applications

®-3-(Thiophen-2-yl)morpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ®-3-(Thiophen-2-yl)morpholine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions or hydrogen bonding, while the morpholine ring can enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: A precursor in the synthesis of ®-3-(Thiophen-2-yl)morpholine.

    Morpholine: The parent compound of the morpholine ring.

    Thiophene derivatives: Compounds with similar thiophene rings but different substituents.

Uniqueness

®-3-(Thiophen-2-yl)morpholine is unique due to the combination of the thiophene ring and the morpholine ring, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H11NOS

Molecular Weight

169.25 g/mol

IUPAC Name

(3R)-3-thiophen-2-ylmorpholine

InChI

InChI=1S/C8H11NOS/c1-2-8(11-5-1)7-6-10-4-3-9-7/h1-2,5,7,9H,3-4,6H2/t7-/m1/s1

InChI Key

DTCRMVMDRUMUHQ-SSDOTTSWSA-N

Isomeric SMILES

C1COC[C@@H](N1)C2=CC=CS2

Canonical SMILES

C1COCC(N1)C2=CC=CS2

Origin of Product

United States

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